2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 231278-12-9
VCID: VC6085355
InChI: InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2
SMILES: C1COC(O1)C2=CSC(=N2)Br
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.08

2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

CAS No.: 231278-12-9

Cat. No.: VC6085355

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.08

* For research use only. Not for human or veterinary use.

2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - 231278-12-9

Specification

CAS No. 231278-12-9
Molecular Formula C6H6BrNO2S
Molecular Weight 236.08
IUPAC Name 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2
Standard InChI Key UROSHBSDTBPGPU-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CSC(=N2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is C₆H₆BrNO₂S, with a molar mass of 244.1 g/mol. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at positions 2 and 4. The bromine atom at position 2 enhances electrophilic reactivity, while the 1,3-dioxolane group at position 4 introduces steric and electronic effects that influence solubility and stability .

Key structural features include:

  • Bond lengths: The C-Br bond measures 1.89 Å, typical for aryl bromides.

  • Dihedral angles: The dioxolane ring adopts a puckered conformation, with a dihedral angle of 25° relative to the thiazole plane .

Spectroscopic Data

Spectroscopic characterization confirms the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.98 (s, 1H, dioxolane), 4.15–4.05 (m, 4H, OCH₂), 7.32 (s, 1H, thiazole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 104.5 (dioxolane C), 152.3 (thiazole C2), 126.7 (thiazole C4), 66.2 (OCH₂) .

  • IR (KBr): 2980 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

Synthesis and Functionalization

Halogen Dance and Lithiation

A high-yield synthesis involves halogen dance reactions starting from 2-bromo-5-(1,3-dioxolan-2-yl)thiazole. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) induces bromine migration from position 5 to 2, followed by iodination or carboxylation :

2-Bromo-5-(dioxolan)thiazole-78°CLDA, THF4-Bromo-2-(dioxolan)thiazoleI24-Iodo derivative\text{2-Bromo-5-(dioxolan)thiazole} \xrightarrow[\text{-78°C}]{\text{LDA, THF}} \text{4-Bromo-2-(dioxolan)thiazole} \xrightarrow{\text{I}_2} \text{4-Iodo derivative}

This method achieves 92% yield for iodinated products and 71% yield for desilylated intermediates .

Alternative Routes

  • Cyclocondensation: Reaction of α-bromoketones with thiourea derivatives in ethanol under reflux.

  • Metal-catalyzed cross-coupling: Palladium-mediated carbonylation introduces ester groups at position 4 (e.g., methyl carboxylate) .

Post-Synthetic Modifications

The bromine atom facilitates further functionalization:

  • Suzuki coupling: Introduces aryl groups using Pd catalysts.

  • Nucleophilic substitution: Reacts with amines or thiols to form C-N or C-S bonds.

Chemical Reactivity and Mechanisms

Electrophilic Reactivity

The bromine atom acts as a leaving group, enabling:

  • Nucleophilic aromatic substitution (SNAr): Reacts with amines (e.g., aniline) in DMF at 100°C.

  • Radical reactions: Forms C-C bonds under UV light with initiators like AIBN .

Dioxolane Ring Opening

Acidic hydrolysis (HCl/H₂O) cleaves the dioxolane to yield a ketone, enhancing solubility for biological assays:

DioxolaneHClKetone+Ethylene glycol\text{Dioxolane} \xrightarrow{\text{HCl}} \text{Ketone} + \text{Ethylene glycol}

Biological Activities and Applications

Antimicrobial Properties

In screens against E. coli and S. aureus, derivatives exhibit MIC values of 2–8 µg/mL, outperforming ampicillin (MIC = 16 µg/mL) . The mechanism involves:

  • Enzyme inhibition: Binding to bacterial DNA gyrase (IC₅₀ = 1.2 µM).

  • Membrane disruption: Increased permeability observed via fluorescent dye leakage .

Material Science Applications

  • Liquid crystals: The dioxolane moiety promotes mesophase stability (ΔT = 45°C) .

  • Coordination polymers: Acts as a ligand for Cu(II) nodes, forming porous networks with 450 m²/g surface area .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity (IC₅₀)
2-Bromo-4-methylthiazoleLacks dioxolane; lower solubilityMIC = 32 µg/mL (E. coli)
4-(Dioxolan)thiazoleNo bromine; inert in SNArInactive
5-Bromo-2-(dioxolan)thiazoleIsomeric bromine positionIC₅₀ = 8.7 µM (MCF-7)

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